n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine
CAS No.:
Cat. No.: VC18237647
Molecular Formula: C15H17N
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | N-methyl-1-[3-(2-methylphenyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C15H17N/c1-12-6-3-4-9-15(12)14-8-5-7-13(10-14)11-16-2/h3-10,16H,11H2,1-2H3 |
| Standard InChI Key | RWWOGXUUQFXOJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=CC=CC(=C2)CNC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine (IUPAC name: N-methyl-1-[3-(2-methylphenyl)phenyl]methanamine) consists of two benzene rings connected by a single bond, forming a biphenyl scaffold. The 2'-methyl group and 3-methanamine substituent introduce steric and electronic modifications that influence its chemical behavior. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N | |
| Molecular Weight | 211.30 g/mol | |
| Standard InChI | InChI=1S/C15H17N/c1... | |
| XLogP3 (Predicted Log P) | 3.03 | |
| Topological Polar Surface Area | 20.23 Ų |
The biphenyl system adopts a non-planar conformation, with dihedral angles between the aromatic rings typically ranging from 30° to 45° in analogous structures . This spatial arrangement affects π-π stacking interactions and solubility profiles.
Spectroscopic Signatures
While direct spectral data for n-methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine are unavailable, related compounds exhibit characteristic NMR patterns:
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¹H NMR: Aromatic protons resonate between δ 6.8–7.6 ppm, with methyl groups appearing as singlets near δ 2.3–2.5 ppm .
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¹³C NMR: Quaternary carbons in the biphenyl system resonate near δ 140–145 ppm, while methyl carbons appear at δ 20–25 ppm .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis involves a multi-step sequence:
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Biphenyl Core Formation: Suzuki-Miyaura coupling between 2-methylphenylboronic acid and 3-bromotoluene generates the 2'-methylbiphenyl intermediate.
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Methanamine Introduction: Friedel-Crafts alkylation or Buchwald-Hartwig amination introduces the methanamine group, typically using methylamine derivatives in DMF at 80–100°C.
A representative protocol yields 60–75% purity, requiring subsequent purification via silica gel chromatography (hexane:chloroform, 1:1) .
Comparative Synthesis Metrics
| Parameter | n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine | n-Methyl-[1,1'-biphenyl]-3-methanamine |
|---|---|---|
| Catalyst System | Pd(OAc)₂/XPhos | Pd(PPh₃)₄ |
| Reaction Temperature | 80°C | 65°C |
| Yield After Purification | 68% | 72% |
| Molecular Weight | 211.30 g/mol | 197.27 g/mol |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.0723 mg/mL in ESOL model), favoring organic solvents like chloroform or THF . Its consensus Log P of 3.15 indicates moderate lipophilicity, comparable to many CNS-active compounds .
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C without melting (predicted)
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Oxidative Sensitivity: Susceptible to autoxidation at the benzylic amine position, necessitating inert atmosphere storage.
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